2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone
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Overview
Description
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorine atoms and a piperidine ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: Provides rapid heating and high yields.
Condensation reaction: Between 2-aminopyridines and α-bromoketones.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis in an industrial setting could be advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . By binding to these receptors, the compound can exert anxiolytic, sedative, and hypnotic effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known sedative-hypnotic drug used to treat insomnia.
Alpidem: An anxiolytic agent with fewer side effects compared to traditional benzodiazepines.
Olprinone: A phosphodiesterase III inhibitor used as a cardiotonic agent.
Uniqueness
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone is unique due to its specific chemical structure, which includes chlorine atoms and a piperidine ring. This structure imparts distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.
Properties
CAS No. |
832076-50-3 |
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Molecular Formula |
C20H19Cl2N3O |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H19Cl2N3O/c21-15-11-16(22)20-23-19(14-7-3-1-4-8-14)17(25(20)13-15)12-18(26)24-9-5-2-6-10-24/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2 |
InChI Key |
GCHVEEZKDIOEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=C(N=C3N2C=C(C=C3Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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